molecular formula C22H18N4O2 B13371876 N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide

N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide

Cat. No.: B13371876
M. Wt: 370.4 g/mol
InChI Key: OKCHOTIIEJHXKN-UHFFFAOYSA-N
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Description

N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential as an inhibitor of specific enzymes and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of quinoline-based compounds with different substituents .

Scientific Research Applications

N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to effects such as the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique biological activities and therapeutic potential compared to other quinoline derivatives .

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(quinoline-8-carbonylamino)ethyl]quinoline-8-carboxamide

InChI

InChI=1S/C22H18N4O2/c27-21(17-9-1-5-15-7-3-11-23-19(15)17)25-13-14-26-22(28)18-10-2-6-16-8-4-12-24-20(16)18/h1-12H,13-14H2,(H,25,27)(H,26,28)

InChI Key

OKCHOTIIEJHXKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NCCNC(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2

Origin of Product

United States

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